molecular formula C12H14O3 B188595 Ethyl 4-hydroxy-2,3-dihydro-1h-indene-2-carboxylate CAS No. 136191-20-3

Ethyl 4-hydroxy-2,3-dihydro-1h-indene-2-carboxylate

Cat. No. B188595
CAS RN: 136191-20-3
M. Wt: 206.24 g/mol
InChI Key: IXIQXZFXVMPXLQ-UHFFFAOYSA-N
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Description

Indane or indan is an organic compound with the formula C6H4(CH2)3. It is a colorless liquid hydrocarbon and a petrochemical, a bicyclic compound . It’s usually produced by hydrogenation of indene .


Synthesis Analysis

Derivatives of indane can be obtained indirectly, e.g., the reaction of diethyl phthalate with ethyl acetate, using metallic sodium and ethanol as a catalyst . The reaction yields indanedione ethyl ester, which can react with the sodium ions yielding a salt .


Molecular Structure Analysis

The molecular structure of indane consists of a benzene ring fused with a pentagonal cyclopentane moiety . Indane is a bicyclic compound, meaning it contains two fused rings .


Chemical Reactions Analysis

Indane is usually produced by hydrogenation of indene . Other derivatives can be obtained indirectly, for example, the reaction of diethyl phthalate with ethyl acetate, using metallic sodium and ethanol as a catalyst .


Physical And Chemical Properties Analysis

Indane is a colorless liquid hydrocarbon . It has a chemical formula of C9H10 and a molar mass of 118.176 g/mol . It has a density of 0.9645 g/cm3, a melting point of -51.4 °C, and a boiling point of 176.5 °C .

Mechanism of Action

While specific mechanisms of action for “Ethyl 4-hydroxy-2,3-dihydro-1h-indene-2-carboxylate” are not available, indole derivatives have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Future Directions

The future directions of research into indane and its derivatives could involve exploring their potential biological activities. Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

properties

IUPAC Name

ethyl 4-hydroxy-2,3-dihydro-1H-indene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-15-12(14)9-6-8-4-3-5-11(13)10(8)7-9/h3-5,9,13H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIQXZFXVMPXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(C1)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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